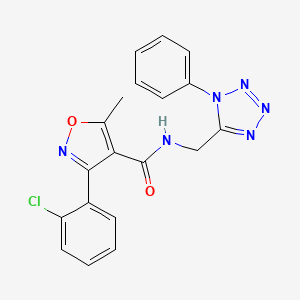

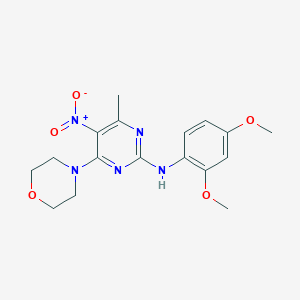

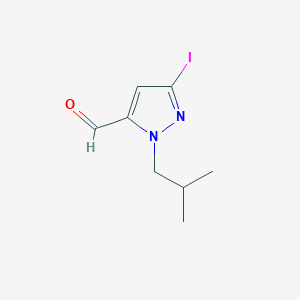

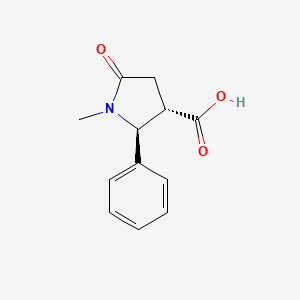

N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and yields .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths, angles, and electronic structure through computational chemistry methods or spectroscopic data.Chemical Reactions Analysis

This involves information on how the compound reacts with other chemicals, its reactivity patterns, stability, and any notable reactions it undergoes.Physical And Chemical Properties Analysis

This includes data on the compound’s physical state, melting point, boiling point, solubility, and density. Also, insights into the compound’s acidity or basicity, nucleophilic and electrophilic properties, and any unique chemical behaviors are discussed.Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

- Ionic Liquid Effects on Reactions : Ionic liquids have been shown to enhance the reactivity of nucleophilic aromatic substitution (SNAr) reactions involving cyclic secondary amines, such as morpholine. These solvents improve nucleophilicity and facilitate reaction conditions, potentially offering an advantageous medium for reactions involving N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine (Allen, McCann, & Acevedo, 2015).

Aromatic Nucleophilic Substitution with Amines

- Reaction Mechanisms and Solvent Effects : Studies have detailed the kinetics and mechanisms of aromatic nucleophilic substitution with amines, including morpholine, in various solvents. These findings highlight how reaction media, such as ionic liquids or conventional solvents, influence reaction rates and mechanisms, providing a foundation for understanding the behavior of complex nitroaromatic compounds in different environments (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).

Synthesis and Applications of Related Compounds

- Antimicrobial Potentials : Novel derivatives incorporating morpholine and pyrimidine moieties have been synthesized and evaluated for antimicrobial activity. These studies underscore the potential for compounds like This compound to serve as frameworks for developing antimicrobial agents, given the bioactivity associated with similar structural analogues (Desai, Patel, & Dave, 2016).

Methodological Innovations and Synthesis Approaches

- Advanced Synthesis Techniques : Research into the synthesis of complex nitrothiophenes and their derivatives, as well as investigations into the catalysis of nitrosation reactions, offer methodological insights that could be applicable to synthesizing and manipulating This compound . These studies provide valuable information on reaction conditions, catalysts, and the impact of different substituents on the reaction outcomes (Threadgill et al., 1991).

Mécanisme D'action

Target of Action

Similar compounds have been found to exert significant antiviral action on respiratory syncytial virus strain a2 .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit virus replication .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress .

Result of Action

Similar compounds have been found to exert significant antiviral action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O5/c1-11-15(22(23)24)16(21-6-8-27-9-7-21)20-17(18-11)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXZTMTVZBQLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)

![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)

![5-Benzyl-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2975349.png)

![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)